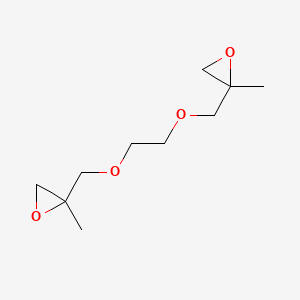

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether is a chemical compound with the molecular formula C10H18O4. It is also known by its systematic name, 1,2-bis(2,3-epoxy-2-methylpropoxy)ethane. This compound is characterized by the presence of two epoxy groups, which are highly reactive and make it useful in various chemical applications .

准备方法

Synthetic Routes and Reaction Conditions

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether can be synthesized through the reaction of ethylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:

Reaction of Ethylene Glycol with Epichlorohydrin: Ethylene glycol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This results in the formation of the intermediate compound, ethylene glycol bis(chlorohydrin).

Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the desired product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: The epoxy groups in the compound are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Polymerization: The compound can be used as a monomer in the polymerization process to form epoxy resins.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.

Catalysts: Lewis acids or bases are often used as catalysts to facilitate the ring-opening reactions.

Major Products Formed

科学研究应用

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether has a wide range of applications in scientific research, including:

Chemistry: It is used as a reactive diluent in the formulation of epoxy resins, which are essential in the production of high-performance materials.

Biology: The compound is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: It is utilized in the development of medical adhesives and coatings for medical devices.

作用机制

The mechanism of action of ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of epoxy resins, where the compound acts as a cross-linking agent, providing mechanical strength and chemical resistance to the final product .

相似化合物的比较

Similar Compounds

Ethylene glycol diglycidyl ether: Similar in structure but with different reactivity and applications.

Bisphenol A diglycidyl ether: Another epoxy compound with distinct properties and uses in the production of epoxy resins.

Uniqueness

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to undergo ring-opening reactions and polymerization makes it highly valuable in the production of high-performance materials .

属性

| Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids. | |

CAS 编号 |

3775-85-7 |

分子式 |

C10H18O4 |

分子量 |

202.25 g/mol |

IUPAC 名称 |

2-methyl-2-[2-[(2-methyloxiran-2-yl)methoxy]ethoxymethyl]oxirane |

InChI |

InChI=1S/C10H18O4/c1-9(7-13-9)5-11-3-4-12-6-10(2)8-14-10/h3-8H2,1-2H3 |

InChI 键 |

BMSUMUHITJFMQX-UHFFFAOYSA-N |

规范 SMILES |

CC1(CO1)COCCOCC2(CO2)C |

沸点 |

387.7 °F at 760 mmHg (NTP, 1992) 197.3 °C 197.00 to 198.00 °C. @ 760.00 mm Hg 197 °C 388 °F |

颜色/形态 |

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F]. |

密度 |

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink 1.1135 g/cu cm AT 20 °C Bulk density: 9.31 lb/gal (15/15C) Relative density (water = 1): 1.1 1.11 |

闪点 |

232 °F (NTP, 1992) 232 °F 232 °F (111 °C) (closed cup) 111.11 °C c.c., 115 °C o.c. |

熔点 |

9 °F (NTP, 1992) PEG 400: 4-8 °C; PEG 3000: 50-56 °C; PEG 3350: 53-57 °C; PEG 4000: 53-59 °C; PEG 6000:55-61 °C; PEG 8000: 55-62 °C -12.69 °C 4 - 10 °C -13 °C 9 °F |

物理描述 |

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Water or Solvent Wet Solid; Liquid PEG 400 is a clear, viscous, colourless or almost colourless hygroscopic liquid; PEG 3000, PEG 3350, PEG 4000, PEG 6000 and PEG 8000 are white or almost white solids with a waxy or paraffin-like appearance Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH] Liquid ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. Clear, colorless, syrupy, odorless liquid. Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.] Clear, colorless, syrupy (viscous) liquid at room temperature. Often colored fluorescent yellow-green when used in automotive antifreeze. |

相关CAS编号 |

25322-68-3 |

溶解度 |

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992) PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils. Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils Miscible with water Solubility in water: miscible Miscible |

蒸汽密度 |

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 2.1 (Air = 1) Relative vapor density (air = 1): 2.1 2.14 |

蒸汽压力 |

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992) 0.05 [mmHg] 0.092 mm Hg at 25 °C /Extrapolated/ Vapor pressure, Pa at 20 °C: 6.5 0.06 mmHg |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)

![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783210.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B10783211.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783217.png)

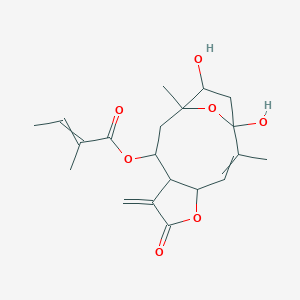

![[(2Z,4S,8R,9R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10783219.png)

![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10783221.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783226.png)

![3-Ethyl-2-oxo-2,3-dihydro-benzoimidazole-1-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide; hydrochloride](/img/structure/B10783236.png)